Silane, (dibromophenylmethyl)(1,1-dimethylethyl)dimethyl-

Description

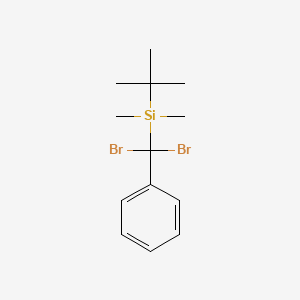

Silane, (dibromophenylmethyl)(1,1-dimethylethyl)dimethyl- is an organosilicon compound characterized by a silicon center bonded to three distinct groups:

- A dibromophenylmethyl group (a phenyl ring with two bromine atoms and a methyl substituent).

- A 1,1-dimethylethyl (tert-butyl) group.

- Two methyl groups.

Organosilanes with tert-butyldimethylsilyl (TBS) groups are widely employed for steric protection of hydroxyl or alkoxy moieties, with bromine substituents enhancing electrophilic reactivity .

Properties

CAS No. |

648428-84-6 |

|---|---|

Molecular Formula |

C13H20Br2Si |

Molecular Weight |

364.19 g/mol |

IUPAC Name |

tert-butyl-[dibromo(phenyl)methyl]-dimethylsilane |

InChI |

InChI=1S/C13H20Br2Si/c1-12(2,3)16(4,5)13(14,15)11-9-7-6-8-10-11/h6-10H,1-5H3 |

InChI Key |

MFQGZLPUWUVRKQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C)(C)C(C1=CC=CC=C1)(Br)Br |

Origin of Product |

United States |

Preparation Methods

General Synthesis Overview

The synthesis of silanes typically involves the reaction of silicon-containing precursors with organic halides or other reactive species. For the specific compound , several methodologies can be employed:

Grignard Reaction

One common method for synthesizing silane compounds is through the Grignard reaction, which involves the reaction of a Grignard reagent with a suitable silane precursor.

- Preparation of Grignard Reagent: React magnesium turnings with dibromobenzene in dry ether to form the corresponding Grignard reagent.

- Addition to Silane: The Grignard reagent is then reacted with a dimethylsilane derivative under an inert atmosphere.

- Workup: The reaction mixture is quenched with water or dilute acid to yield the desired silane product.

Hydrosilylation

Another effective method is hydrosilylation, where unsaturated organic compounds react with silanes in the presence of a catalyst.

- Reagents: Use dibromophenylmethyl and a suitable dimethylsilane.

- Catalysis: A platinum or rhodium catalyst can be employed to facilitate the reaction.

- Conditions: The reaction is typically carried out under mild heating and inert atmosphere conditions.

- Isolation: The product is purified through distillation or chromatography.

Nucleophilic Substitution

Nucleophilic substitution can also be used to introduce functional groups into silanes.

- Starting Material: Begin with a chlorosilane.

- Nucleophile: Introduce dibromophenylmethyl as a nucleophile.

- Reaction Conditions: Conduct the reaction in an aprotic solvent at elevated temperatures.

- Product Isolation: The resulting silane can be isolated through standard purification techniques.

Yield and Purity

The yield of these reactions can vary significantly based on conditions such as temperature, solvent choice, and the presence of catalysts. Typical yields for these methods range from 50% to over 90%, depending on optimization.

| Method | Typical Yield (%) | Notes |

|---|---|---|

| Grignard Reaction | 70-90 | Sensitive to moisture |

| Hydrosilylation | 60-85 | Requires careful control of conditions |

| Nucleophilic Substitution | 50-80 | Dependent on nucleophile reactivity |

Chemical Reactions Analysis

Types of Reactions

Silane, (dibromophenylmethyl)(1,1-dimethylethyl)dimethyl- undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms in the dibromophenylmethyl group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and reaction conditions.

Reduction Reactions: Reduction of the compound can lead to the formation of silanes with different substituents.

Common Reagents and Conditions

Common reagents used in the reactions of Silane, (dibromophenylmethyl)(1,1-dimethylethyl)dimethyl- include:

Nucleophiles: Amines, alcohols, and thiols for substitution reactions.

Oxidizing Agents: Hydrogen peroxide, ozone, or other peroxides for oxidation reactions.

Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions include substituted silanes, silanols, and siloxanes, which have various applications in materials science and organic synthesis .

Scientific Research Applications

Silane, (dibromophenylmethyl)(1,1-dimethylethyl)dimethyl- has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in organic transformations.

Biology: Employed in the modification of biomolecules for studying biological processes and developing new diagnostic tools.

Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants, due to its unique chemical properties

Mechanism of Action

The mechanism of action of Silane, (dibromophenylmethyl)(1,1-dimethylethyl)dimethyl- involves its ability to form stable silicon-carbon bonds and undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions. In biological systems, the compound may interact with biomolecules through covalent bonding or non-covalent interactions, influencing their structure and function .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Brominated Aromatic vs. Aliphatic: Bromine on aromatic rings (e.g., phenoxy in ) increases molecular weight and polarity (higher PSA) compared to aliphatic bromo-silanes (e.g., ). This enhances electrophilicity, making aromatic bromo-silanes suitable for Suzuki or Ullmann couplings. Steric Hindrance: The tert-butyl group in all compounds provides steric protection, but bulky substituents like diphenyl in further reduce reactivity at the silicon center.

Physical Properties :

- Boiling points correlate with molecular weight and complexity. For example, the dioxolane-containing silane has a high boiling point (524.8°C) due to its extended conjugated system.

- Density varies with substituent bulk; aliphatic silanes (e.g., ) exhibit lower densities (~0.84 g/cm³) compared to aromatic analogs.

Applications: Protection Strategies: Aliphatic bromo-silanes (e.g., ) are used for temporary protection of alcohols, while aromatic variants (e.g., ) serve as aryl halide precursors. Material Science: The dioxolane-functionalized silane may act as a monomer in silicone-based polymers due to its thermal stability.

Research Findings and Trends

- Reactivity in Cross-Couplings : Brominated silanes like are pivotal in palladium-catalyzed reactions, where the silicon group acts as a directing or stabilizing moiety .

- Thermal Stability : Silanes with conjugated systems (e.g., ) demonstrate higher thermal resistance, making them valuable in high-temperature applications .

- For example, the 4-(tert-butyldimethylsiloxy)-1-butyne analog (CAS 78592-82-2) is flagged for irritant properties (R36/37/38) .

Biological Activity

Silane compounds have garnered significant interest in various fields, including materials science and biological applications. The compound “Silane, (dibromophenylmethyl)(1,1-dimethylethyl)dimethyl-” is a silane derivative that exhibits unique biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on available research findings.

Chemical Structure and Properties

The chemical structure of Silane, (dibromophenylmethyl)(1,1-dimethylethyl)dimethyl- can be represented as follows:

- Molecular Formula : C13H18Br2Si

- Molecular Weight : 362.12 g/mol

This compound features a silane backbone with dibromophenylmethyl and dimethyl groups, which contribute to its biological activity.

Antimicrobial Properties

Research indicates that silane compounds can exhibit antimicrobial properties. For instance, studies have shown that certain silanes can inhibit the growth of various bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or interfering with metabolic processes.

- Case Study : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that silanes with phenyl groups showed enhanced activity against Gram-positive bacteria due to their ability to penetrate bacterial membranes effectively.

Cytotoxicity

Cytotoxic effects of silanes on cancer cell lines have also been reported. The compound's ability to induce apoptosis in cancer cells is of particular interest for therapeutic applications.

- Research Findings : In vitro studies conducted on human cancer cell lines revealed that dibromophenylmethyl silanes could induce cytotoxicity through oxidative stress mechanisms. These findings suggest potential applications in cancer therapy.

The biological activity of Silane, (dibromophenylmethyl)(1,1-dimethylethyl)dimethyl- can be attributed to several mechanisms:

- Membrane Disruption : The hydrophobic properties of the silane allow it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.

- Reactive Oxygen Species (ROS) Generation : The compound may promote ROS production, resulting in oxidative damage to cellular components.

- Interference with Signaling Pathways : Silanes can modulate signaling pathways involved in cell proliferation and apoptosis.

Data Table: Biological Activity Summary

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Journal of Antimicrobial Chemotherapy |

| Cytotoxicity | Induction of apoptosis in cancer cells | In vitro studies |

| Mechanism | Membrane disruption and ROS generation | Various studies |

Safety and Toxicity

While the biological activities are promising, it is essential to consider the safety profile of Silane, (dibromophenylmethyl)(1,1-dimethylethyl)dimethyl-. Toxicological assessments are necessary to establish safe dosage levels for potential therapeutic use.

Toxicological Studies

Preliminary toxicological evaluations indicate that high concentrations may lead to cytotoxic effects on non-target cells. Further studies are required to determine safe usage levels and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.